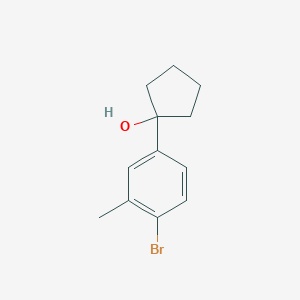

1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol

Description

1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol is a substituted cyclopentanol derivative featuring a brominated and methylated aromatic ring. Its molecular formula is C₁₂H₁₅BrO, with a molar mass of 255.15 g/mol. The compound consists of a cyclopentanol core directly bonded to a 4-bromo-3-methylphenyl group, where the bromine atom occupies the para position and a methyl group is at the meta position on the benzene ring.

The synthesis of such compounds often involves cyclization reactions, halogenation, or nucleophilic substitution. For example, analogous bromophenylcyclopentanols are synthesized via Grignard reactions or base-mediated cyclization of diketones. Characterization typically employs ¹H/¹³C NMR, IR, and HRMS to confirm purity and structural integrity.

Properties

Molecular Formula |

C12H15BrO |

|---|---|

Molecular Weight |

255.15 g/mol |

IUPAC Name |

1-(4-bromo-3-methylphenyl)cyclopentan-1-ol |

InChI |

InChI=1S/C12H15BrO/c1-9-8-10(4-5-11(9)13)12(14)6-2-3-7-12/h4-5,8,14H,2-3,6-7H2,1H3 |

InChI Key |

RQJTWIPRZPCRHW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C2(CCCC2)O)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol typically involves the bromination of 3-methylphenylcyclopentanol. The reaction is carried out under controlled conditions to ensure selective bromination at the para position relative to the methyl group. Common reagents used in this synthesis include bromine (Br2) and a suitable solvent such as dichloromethane (CH2Cl2). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to form the corresponding cyclopentane derivative using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) for azide substitution or potassium cyanide (KCN) for cyano substitution.

Common Reagents and Conditions:

Oxidation: PCC, Jones reagent, dichloromethane (CH2Cl2), room temperature.

Reduction: LiAlH4, ether, low temperature.

Substitution: NaN3, KCN, dimethylformamide (DMF), elevated temperature.

Major Products Formed:

Oxidation: 1-(4-Bromo-3-methylphenyl)cyclopentanone.

Reduction: 1-(4-Bromo-3-methylphenyl)cyclopentane.

Substitution: 1-(4-Azido-3-methylphenyl)cyclopentan-1-ol, 1-(4-Cyano-3-methylphenyl)cyclopentan-1-ol.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to bind to specific receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol with structurally related cyclopentanol derivatives, highlighting differences in substituents, synthesis, and properties.

Structural and Electronic Comparisons

- Substituent Effects: Bromine vs. Chlorine: Bromine's larger atomic size and lower electronegativity compared to chlorine (e.g., in 1-{[(4-Chlorophenyl)sulfanyl]methyl}cyclopentan-1-ol) enhance polarizability and reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Ether vs. Direct Bond: The phenoxy group in 2-(3-Bromophenoxy)cyclopentan-1-ol introduces hydrogen-bonding capability, enhancing solubility in polar solvents relative to direct aryl-bonded analogs.

Physicochemical Properties

- Melting Points : Brominated derivatives generally exhibit higher melting points than chlorinated analogs due to stronger van der Waals forces. For example, 1-(3-Bromophenyl)cyclopentan-1-ol is a solid at room temperature, while sulfur-containing derivatives (e.g., ) are often oils.

- Solubility: Ether-linked compounds (e.g., 2-(3-Bromophenoxy)cyclopentan-1-ol) show improved aqueous solubility compared to nonpolar aryl derivatives.

Biological Activity

1-(4-Bromo-3-methylphenyl)cyclopentan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H13BrO

- Molecular Weight : 241.13 g/mol

- IUPAC Name : this compound

- Structure : The compound features a cyclopentanol moiety substituted with a bromo and methyl group on the phenyl ring.

Anticancer Activity

Phenolic compounds are known for their anticancer properties, often through mechanisms involving apoptosis induction and cell cycle arrest. In vitro studies suggest that derivatives of phenolic compounds can inhibit the proliferation of cancer cell lines such as HeLa and A549, which are commonly used in cancer research . Although direct studies on this compound are scarce, its structural similarity to other bioactive phenolic compounds suggests potential anticancer activity.

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, modulating the activity of key metabolic pathways involved in cell growth and survival.

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Study on Related Compounds

A study published in Phytochemistry evaluated the biological activities of methanolic extracts from plants containing similar phenolic structures. The extracts exhibited significant antibacterial and antiproliferative effects against multiple pathogens and cancer cell lines. The findings highlight the potential for phenolic derivatives to serve as therapeutic agents .

Structure-Activity Relationship (SAR)

Research into the SAR of brominated phenolic compounds has shown that the position and nature of substituents significantly affect biological activity. For instance, the introduction of a bromine atom at specific positions on the aromatic ring can enhance antimicrobial potency while maintaining low toxicity levels .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.